Crystal structure and molecular weight of Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate
Crystal structure and molecular weight of Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate
An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate
This guide provides a comprehensive technical overview of the essential methodologies required to determine the precise molecular weight and three-dimensional crystal structure of Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate. As a member of the 2-aminothiophene class of heterocyclic compounds, this molecule and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] Accurate characterization of its fundamental physicochemical properties is a non-negotiable prerequisite for any further investigation into its structure-activity relationships (SAR), formulation development, and intellectual property protection.
This document is structured to provide not just procedural steps, but the underlying scientific rationale, guiding researchers and drug development professionals through the robust and self-validating workflows essential for generating high-integrity data.
Context: Synthesis via the Gewald Reaction
The target compound, Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate, is most conveniently prepared using the Gewald aminothiophene synthesis.[4] This robust one-pot, multicomponent reaction involves the condensation of an α-cyanoester (ethyl cyanoacetate), a ketone (4-propylacetophenone), and elemental sulfur in the presence of a base.[5][6][7] Microwave-assisted protocols have been shown to significantly improve reaction times and yields for this class of synthesis.[1]
Part 1: Molecular Weight Determination by Mass Spectrometry
The definitive determination of a molecule's molecular weight is the first step in its structural confirmation. Mass spectrometry (MS) is the gold-standard technique, providing a precise mass-to-charge ratio (m/z) of the ionized molecule.[8][9]
Principle of the Technique
Mass spectrometry measures the molecular weight of a compound by converting it into ions, separating these ions based on their mass-to-charge ratio, and detecting their relative abundance.[10] For a singly charged ion, the m/z value is equivalent to the molecular mass of that ion.[8] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can provide mass measurements with enough accuracy (typically to within 0.0005 amu) to help determine the elemental composition from the exact mass.[11]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve a small quantity (~0.1-1 mg) of the purified solid compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 10-100 µg/mL. The solution must be free of particulate matter.
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Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a preferred "soft" ionization technique for this type of molecule as it minimizes fragmentation and typically produces a strong signal for the protonated molecule [M+H]⁺. This is crucial because some compounds fragment so readily under harsher methods like electron impact (EI) that the molecular ion peak is not observed.[11]
-
Mass Analysis: The generated ions are accelerated into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The analyzer separates the ions based on their m/z ratio with high precision.[10]
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Detection: An ion detector records the abundance of ions at each m/z value, generating the mass spectrum.
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Data Analysis: Identify the peak corresponding to the molecular ion. In ESI, this will typically be the [M+H]⁺ adduct. The molecular weight is calculated by subtracting the mass of a proton (1.007276 amu) from the measured m/z of this peak. The high-resolution data allows for the confirmation of the elemental formula by comparing the experimental exact mass to the theoretical exact mass.[11]
Data Presentation: Molecular Formula and Weight
The expected quantitative data for the target compound is summarized below.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₉NO₂S |
| Theoretical Molecular Weight (Monoisotopic Mass) | 289.1136 |
| Expected HRMS Result (as [M+H]⁺) | 290.1214 |
Workflow for Molecular Weight Determination
Caption: High-Resolution Mass Spectrometry (HRMS) workflow.
Part 2: Crystal Structure Determination by X-ray Crystallography
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful and unambiguous method for determining the three-dimensional atomic arrangement of a molecule.[12][13] This technique provides precise information on bond lengths, bond angles, stereochemistry, and intermolecular interactions, which are critical for understanding biological activity and material properties.[14][15]
Principle of the Technique
SCXRD relies on the diffraction of an X-ray beam by a well-ordered single crystal.[13] The electrons of the atoms within the crystal lattice scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots contain the information required to reconstruct a three-dimensional model of the electron density, and thus the atomic structure of the molecule.[12]
Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
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Crystal Growth (Rate-Limiting Step): High-quality single crystals are essential for a successful analysis.[15] This is often the most challenging step.
-
Method: Slow evaporation is the most common technique. Prepare a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). Loosely cover the container to allow the solvent to evaporate over several days to weeks.
-
Rationale: Slow crystal growth minimizes defects and allows for the formation of a well-ordered lattice. Advanced methods like vapor diffusion or microbatch under-oil can also be employed, especially for challenging molecules.[16][17]
-
-
Crystal Selection and Mounting: Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension) that is clear and free of cracks or defects.[15] Mount the crystal on a goniometer head using a cryoprotectant oil.
-
Data Collection:
-
Place the mounted crystal on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream to reduce thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[15]
-
A monochromatic X-ray beam (often from a Mo or Cu source) is directed at the crystal.[13] The crystal is rotated, and a series of diffraction patterns are collected by a detector over a wide angular range.
-
-
Structure Solution and Refinement:
-
Specialized software is used to integrate the diffraction spot intensities and determine the unit cell parameters and space group.
-
The initial atomic positions are determined using direct methods or Patterson methods.
-
This initial model is then refined through an iterative least-squares process, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimentally observed data as closely as possible.[15]
-
-
Validation and Analysis: The final structure is validated to ensure it is chemically sensible and crystallographically sound. The resulting model provides precise data on bond lengths, angles, and intermolecular interactions, such as hydrogen bonding, which are often observed in the crystal packing of 2-aminothiophenes.[14][18]
Data Presentation: Illustrative Crystallographic Data
While specific experimental data for the title compound is not publicly available, the following table presents a set of hypothetical yet realistic parameters based on known structures of similar thiophene derivatives.[15][19]
| Parameter | Illustrative Value |
| Chemical Formula | C₁₆H₁₉NO₂S |
| Molecular Weight | 289.39 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.1 Å, b = 8.4 Å, c = 20.5 Å, β = 98.5° |
| Unit Cell Volume | 1550 ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 1.239 g/cm³ |
| R-factor (R1) | < 0.05 |
Workflow for Crystal Structure Determination
Caption: Single-Crystal X-ray Diffraction (SCXRD) workflow.
Conclusion
The rigorous determination of molecular weight by high-resolution mass spectrometry and the elucidation of the three-dimensional atomic arrangement via single-crystal X-ray diffraction are foundational activities in chemical and pharmaceutical research. The protocols and principles outlined in this guide provide a robust framework for obtaining the high-quality, verifiable data necessary to advance the study of Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate from a promising chemical entity to a well-characterized candidate for further development.
References
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- ACS Publications. (2003, December 20). Crystal Structures of Thiophene/Phenylene Co-Oligomers with Different Molecular Shapes. Chemistry of Materials.
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- MDPI. (2014, April 8). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
- Asian Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.
- ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow.
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- The University of Queensland. (n.d.). Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences.
- University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules - ePrints Soton.
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